(2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide
Description
Key Pharmacological Activities
Chalcones demonstrate remarkable diversity in their mechanisms of action, as highlighted below:
The structure-activity relationship (SAR) of chalcones reveals that electron-withdrawing groups (e.g., nitro, sulfonyl) enhance cytotoxicity by increasing electrophilicity, while hydroxyl and methoxy groups improve antioxidant and anti-inflammatory properties. For instance, nitro-substituted chalcones exhibit potent antifungal activity by disrupting ergosterol biosynthesis in Candida albicans. Similarly, methoxychalcones show nanomolar IC₅₀ values against breast cancer cell lines due to enhanced tubulin-binding affinity.
Sulfonamide Moieties as Multifunctional Pharmacophores in Targeted Therapy
Sulfonamides, characterized by a sulfonyl group attached to an amine, have been integral to drug discovery since the introduction of Prontosil in the 1930s. Their ability to mimic endogenous substrates enables interactions with diverse enzymatic targets.
Therapeutic Applications of Sulfonamides
Sulfonamide derivatives exhibit activity across multiple therapeutic areas:
The sulfamoyl group (-SO₂NH₂) in (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide contributes to hydrogen bonding with active-site residues, enhancing target affinity. For example, sulfonamides inhibit carbonic anhydrase by coordinating the zinc ion in the enzyme’s active site, a mechanism leveraged in antiglaucoma therapies.
Properties
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c16-24(22,23)14-7-5-12(6-8-14)17-15(19)9-4-11-2-1-3-13(10-11)18(20)21/h1-10H,(H,17,19)(H2,16,22,23)/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHANZYFPUIZPCM-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide typically involves a multi-step process:
Nitration of Benzene: The initial step involves the nitration of benzene to form 3-nitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and nitric acid.
Formation of 3-nitrobenzaldehyde: The 3-nitrobenzene is then oxidized to form 3-nitrobenzaldehyde using an oxidizing agent such as potassium permanganate.
Synthesis of 3-(3-nitrophenyl)prop-2-enal: The 3-nitrobenzaldehyde undergoes a condensation reaction with acrolein in the presence of a base to form 3-(3-nitrophenyl)prop-2-enal.
Formation of (2E)-3-(3-nitrophenyl)prop-2-enamide: The 3-(3-nitrophenyl)prop-2-enal is then reacted with an amine, specifically 4-sulfamoylaniline, under acidic conditions to form the final product, (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enamide moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Reduction: Formation of (2E)-3-(3-aminophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Anticancer Activity
The pyrazolo[1,5-A]pyrimidine core has been extensively studied for its anticancer properties. Various derivatives, including 6-fluoropyrazolo[1,5-A]pyrimidine, have shown promising results against several cancer cell lines.
- Synthesis and Screening : Recent studies synthesized a library of triazole-linked glycohybrids based on 6-fluoropyrazolo[1,5-A]pyrimidine. These compounds were evaluated for their anticancer activity against human breast cancer cell lines (MCF-7, MDA-MB-231, and MDA-MB-453). Notably, some derivatives exhibited significant growth inhibition, indicating their potential as anticancer agents .
- Mechanism of Action : The mechanism by which pyrazolo[1,5-A]pyrimidines exert their anticancer effects often involves the inhibition of cyclin-dependent kinases (CDKs). For instance, a derivative identified as BS-194 was shown to selectively inhibit multiple CDKs with low nanomolar IC50 values . This inhibition disrupts cell cycle progression in cancer cells.
Enzymatic Inhibition
Beyond their anticancer properties, pyrazolo[1,5-A]pyrimidines are recognized for their ability to inhibit various enzymes:
- Kinase Inhibition : The scaffold has been explored for developing inhibitors targeting specific kinases. The interaction of the pyrazolo[1,5-A]pyrimidine core with the ATP binding site of kinases allows for selective inhibition. This selectivity can be tailored through modifications at various positions on the molecule .
- CDK Activity : The derivatives have shown efficacy in blocking CDK activity, which is crucial for regulating cell division and proliferation. This makes them valuable candidates for further development as therapeutic agents against proliferative diseases .
Imaging Techniques
6-Fluoropyrazolo[1,5-A]pyrimidine derivatives have also been investigated as potential imaging agents:
- Positron Emission Tomography (PET) : Novel derivatives labeled with fluorine-18 have been developed for use in PET imaging. These compounds aim to improve tumor imaging by providing better specificity and sensitivity compared to traditional imaging agents like fluorodeoxyglucose (FDG) . The structural resemblance to purines enhances their uptake in tumor tissues.
Summary of Biological Activities
The following table summarizes the biological activities associated with 6-fluoropyrazolo[1,5-A]pyrimidine and its derivatives:
Case Study 1: Anticancer Efficacy
A study published in Scientific Reports demonstrated that synthesized glycohybrids based on 6-fluoropyrazolo[1,5-A]pyrimidine exhibited varying degrees of anticancer activity against MCF-7 and MDA-MB-231 cell lines. The most promising compounds showed over 70% growth inhibition compared to control treatments .
Case Study 2: Enzymatic Activity
Research highlighted the development of selective CDK inhibitors derived from pyrazolo[1,5-A]pyrimidines. These inhibitors were able to effectively block cell cycle progression in vitro and showed potential for further development into therapeutic agents targeting specific cancers .
Mechanism of Action
The mechanism of action of (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the sulfamoyl group can form hydrogen bonds with target proteins. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Key Structural Features and Modifications
The compound’s nitro and sulfamoyl groups distinguish it from other enamide derivatives. Below is a comparative analysis with structurally related compounds:
Substituent Position and Activity Trends
- Nitro Group Position: The target’s meta-nitro group (vs.
- Sulfamoyl Group : Unlike halogen or alkyl substituents (e.g., ), the sulfamoyl group improves aqueous solubility but may reduce membrane permeability, impacting bioavailability .
- Anti-inflammatory vs. Antimicrobial Trade-offs : highlights that meta-substituted anilides favor antimicrobial activity, while ortho/meta combinations (e.g., compound 20) are anti-inflammatory. The target’s para-sulfamoyl substitution may limit anti-inflammatory efficacy .
Pharmacokinetic and ADMET Considerations
- Metabolic Stability : Sulfonamide-containing compounds (e.g., ’s asivatrep) are prone to sulfation or glucuronidation, which may apply to the target compound .
Research Implications and Gaps
Biological Activity
Introduction
The compound (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide is a synthetic organic molecule notable for its unique structural features, which include a conjugated system with both nitrophenyl and sulfamoyl functional groups. This article explores the biological activity of this compound, its potential applications in medicinal chemistry, and insights from recent research findings.
Chemical Structure and Properties
The molecular formula of (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide is with a molecular weight of approximately 347.35 g/mol. The presence of the nitro group suggests potential electrophilic interactions, while the sulfamoyl group may enhance solubility and bioavailability, making it a candidate for further pharmacological exploration .
The biological activity of (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitrophenyl group may facilitate electron transfer reactions, while the sulfamoyl group can form hydrogen bonds with target proteins. These interactions can inhibit enzyme activity or modulate receptor function, leading to significant biological effects .
Enzyme Inhibition Studies
Recent studies have indicated that compounds with similar structures exhibit inhibitory effects on specific enzymes. For instance, derivatives of the nitrophenyl sulfonamide class have shown promising results as urease inhibitors, with some compounds demonstrating IC50 values lower than 0.1 μM . This suggests that (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide may possess similar inhibitory properties, warranting further investigation into its pharmacological potential.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals varying biological activities based on slight modifications in their chemical structure. The following table summarizes these comparisons:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Contains a sulfonamide group; lacks nitro substitution | Antibacterial |
| Nitrofurantoin | Contains nitro group; different backbone | Antimicrobial |
| N-(4-Aminophenyl)sulfonamide | Similar sulfonamide structure; lacks nitro group | Antibacterial |
| 4-Nitroaniline | Contains nitro group; simpler structure | Precursor for dyes |
The unique combination of both nitrophenyl and sulfamoyl functionalities in (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide enhances its therapeutic profile compared to these similar compounds .
Recent Research Insights
Research has shown that compounds similar to (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide exhibit significant biological activities. For example, a study on N-phenylsulfonyl aminoacetohydroxamic acids highlighted their potential as urease inhibitors, with some derivatives showing higher potency than established controls . This suggests that (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide could similarly serve as a lead compound for developing new enzyme inhibitors.
Pharmacological Applications
The potential applications of (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide span various fields including:
- Medicinal Chemistry : Investigated for its potential therapeutic properties.
- Enzyme Inhibition : Possible use as an enzyme inhibitor in drug development.
- Industrial Chemistry : Application in producing specialty chemicals and dyes .
Q & A
Q. What are the recommended synthetic routes for (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 3-nitrocinnamic acid derivatives with 4-sulfamoylaniline using coupling agents like EDC/HOBt to form the enamide backbone.
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the (E)-isomer.
- Optimization : Reaction temperature (60–80°C) and solvent choice (DMF or dichloromethane) are critical for yield improvement. Monitoring with TLC and adjusting pH to 7–8 minimizes side reactions like hydrolysis .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., distinguishing (E) vs. (Z) isomers via coupling constants) and functional group integrity (e.g., sulfonamide NH at δ 10–12 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for biological assays) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₃N₃O₅S: 356.0648) .
Advanced Research Questions
Q. How do electronic effects of the nitro and sulfamoyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The 3-nitrophenyl group is strongly electron-withdrawing (-I effect), activating the enamide double bond for Michael additions. In contrast, the 4-sulfamoylphenyl group (via resonance donation) stabilizes intermediates in SNAr reactions. Comparative studies with analogs (e.g., 4-chloro or 4-methyl substitutions) show:
Computational studies (DFT) can quantify charge distribution at reaction sites .
Q. What strategies can resolve discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardized Assay Conditions : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO <0.1%), and incubation times (24–48 hours) .
- Meta-Analysis : Pool data from multiple studies (e.g., ED₅₀ ranges in rodent models) and apply statistical tools (ANOVA) to identify outliers. For example, anticonvulsant ED₅₀ values vary by >20% due to dosing routes (i.p. vs. oral) .
- Structural Validation : Reconfirm compound identity (via X-ray crystallography) to rule out batch-to-batch degradation .
Q. How can molecular docking studies elucidate interactions between this compound and biological targets (e.g., cyclooxygenase-2)?
- Methodological Answer :
- Target Preparation : Retrieve COX-2 structure (PDB ID: 5KIR) and remove water molecules. Protonate residues at pH 7.4 using AutoDock Tools.
- Ligand Preparation : Generate 3D conformers of the compound (Open Babel) and assign Gasteiger charges.
- Docking : Use AutoDock Vina with a grid box centered on the active site (20 ų). Analyze binding poses for hydrogen bonds (e.g., sulfamoyl group with Arg120) and π-π stacking (nitrophenyl with Tyr355) .
- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., celecoxib: -9.2 kcal/mol vs. target compound: -8.5 kcal/mol) .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method (pH 7.4 PBS vs. DMSO) with UV-Vis quantification (λmax = 280 nm).
- Findings : Polar sulfamoyl group enhances aqueous solubility (≈2.1 mg/mL) compared to non-sulfonamide analogs (<0.5 mg/mL). Discrepancies arise from aggregation at high concentrations—dynamic light scattering (DLS) can detect nanoaggregates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
